molecular formula C9H14ClNS B2457619 (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride CAS No. 2503203-51-6

(3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride

Cat. No.: B2457619
CAS No.: 2503203-51-6
M. Wt: 203.73
InChI Key: MBCMEAJZIMUKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C9H13NS·HCl. It is known for its unique structural features, which include a methyl group and a methylsulfanyl group attached to a phenyl ring, along with a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

(3-methyl-4-methylsulfanylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7-5-8(6-10)3-4-9(7)11-2;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCMEAJZIMUKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfanylbenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl ring or the methanamine group, resulting in various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenyl derivatives, amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their inhibitors.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride
  • (3-Methyl-4-methylthiophenyl)methanamine;hydrochloride
  • (3-Methyl-4-methylsulfanylphenyl)ethanamine;hydrochloride

Comparison: Compared to its similar compounds, (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride is unique due to the presence of both a methyl and a methylsulfanyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H13NS·HCl
  • Molecular Weight : 201.73 g/mol

The compound features a phenyl ring substituted with both a methyl and a methylsulfanyl group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Interaction : It serves as a probe in studies of enzyme interactions, particularly in metabolic pathways. This interaction can lead to the modulation of enzyme activity, affecting cellular processes and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential as an anti-inflammatory agent.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

  • Anticancer Properties : The compound is under investigation for its potential to induce apoptosis in cancer cells, disrupting tumor growth through specific biochemical pathways .
  • Neurological Applications : There is ongoing research into its effects on neurological conditions, potentially modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study tested the compound against various bacterial strains and found significant inhibition of growth, suggesting its potential as a therapeutic agent for infectious diseases.
  • Investigation into Anti-inflammatory Effects :
    • Research demonstrated that the compound reduced inflammatory markers in vitro, supporting its use in treating inflammatory conditions.
  • Anticancer Research :
    • A case study examined the effects of the compound on cancer cell lines, revealing that it effectively induced cell death through apoptosis pathways .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochlorideSulfonyl instead of sulfanyl groupAntimicrobial
(3-Methyl-4-methylthiophenyl)methanamine;hydrochlorideThiophenyl substitutionAnticancer
(3-Methyl-4-methylsulfanylphenyl)ethanamine;hydrochlorideEthyl instead of methanamineUnknown

This comparison highlights the distinctiveness of this compound due to its specific substitutions that influence its reactivity and biological interactions.

Q & A

Basic: What are the standard synthetic routes for (3-Methyl-4-methylsulfanylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-methyl-4-chlorophenyl derivatives) with methylsulfanyl groups, followed by reductive amination to introduce the methanamine moiety. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol . Optimization includes:

  • Temperature control : Maintaining 0–5°C during salt formation to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for substitution steps .
  • Inert atmosphere : Use of nitrogen/argon to avoid oxidation of sulfur-containing intermediates .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of (3-Methyl-4-methylsulfanylphenyl)methanamine hydrochloride?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH3_3) and amine proton environments (δ ~1.5–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (m/z = 217.1 for free base; 253.6 for HCl salt) .

Basic: How does the hydrochloride salt form influence the compound’s solubility and stability under different experimental conditions?

The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL), facilitating in vitro assays . Stability considerations:

  • pH sensitivity : Stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (pH >8).
  • Storage : Lyophilized powder stored at -20°C under desiccation retains stability >2 years .

Advanced: What experimental strategies are recommended for investigating the compound’s interactions with neurotransmitter receptors, and how can binding affinities be quantified?

  • Radioligand binding assays : Use 3^3H-labeled analogs to measure displacement in rat brain homogenates (e.g., serotonin 5-HT2A_{2A} receptors) .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to quantify association/dissociation rates (e.g., KD values <100 nM suggest high affinity) .
  • Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing target ion channels (e.g., TRPV1) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across different studies?

  • Purity verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (e.g., 1% DMSO) .
  • Meta-analysis : Compare dose-response curves from multiple studies to identify outlier protocols .

Advanced: What in silico approaches are suitable for predicting the ADMET properties of this compound, and which software tools are validated?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CYP450 enzymes (e.g., CYP2D6 metabolism) .
  • Quantitative Structure-Activity Relationship (QSAR) : Use ADMET Predictor™ to estimate logP (predicted ~2.1) and blood-brain barrier permeability (moderate) .
  • MD simulations : GROMACS for stability analysis in lipid bilayers (e.g., 100-ns trajectories) .

Advanced: How does stereochemistry affect the pharmacological profile, and what chiral resolution methods are applicable?

The compound’s enantiomers may exhibit divergent receptor binding. For resolution:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers (retention time difference ~4 min) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol .
  • Biological testing : Compare EC50_{50} values of resolved enantiomers in receptor assays (e.g., 10-fold differences in potency reported for analogous compounds) .

Advanced: What are the best practices for designing dose-response studies to evaluate enzymatic modulation efficacy?

  • Concentration range : Test 0.1–100 µM in triplicate, using logarithmic spacing .
  • Controls : Include positive (e.g., known inhibitors) and vehicle-only controls.
  • Kinetic analysis : Measure initial reaction rates (e.g., NADH depletion at 340 nm for dehydrogenase assays) .
  • Data normalization : Express activity as % inhibition relative to baseline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.